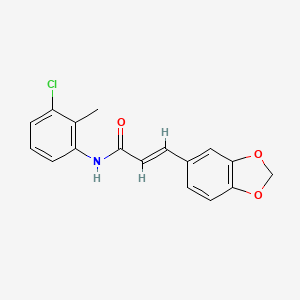![molecular formula C21H21N3O3 B5586346 2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)
2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule "2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone" is a complex organic compound that likely exhibits a range of biological and chemical properties due to its structural components. Its synthesis and analysis would be of interest in fields such as medicinal chemistry and materials science.
Synthesis Analysis
Synthetic routes for related compounds, such as phthalazinone derivatives, often involve multistep reactions including acylation, cyclization, and substitution reactions. For example, the synthesis of benzoxazinone derivatives involves the reaction of acyl chloride derivatives with anthranilic acid, followed by cyclization with cyanuric chloride (Shariat & Abdollahi, 2004). Such methods could potentially be adapted for the synthesis of the target compound, with specific steps tailored to introduce the azetidinyl and benzyloxy groups.
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, and by extension, our compound of interest, can be elucidated through techniques like X-ray crystallography and NMR spectroscopy. For instance, X-ray crystallographic analysis has been used to confirm the structure of azetidin-2-one derivatives (Sharma, Venugopalan, & Bhaduri, 2003). These techniques would be vital in determining the stereochemistry and conformational details of the molecule.
Chemical Reactions and Properties
Phthalazinone derivatives participate in various chemical reactions, such as Mannich reactions, which lead to the synthesis of biologically active molecules (Bedair, Lamphon, & Ghazal, 1987). The functional groups present in the target molecule suggest it could undergo reactions typical of azetidines, such as ring expansion or nucleophilic substitution, and those typical of phthalazinones, like N-alkylation or hydrolysis.
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, can be inferred from similar compounds. For instance, polybenzimidazoles containing phthalazinone moieties exhibit high thermal stability and solubility in polar organic solvents, suggesting similar properties might be expected for our compound (Liu et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-[2-oxo-2-(3-phenylmethoxyazetidin-1-yl)ethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-18-9-5-6-10-19(18)21(26)24(22-15)13-20(25)23-11-17(12-23)27-14-16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUFCHMWUQRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CC(C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

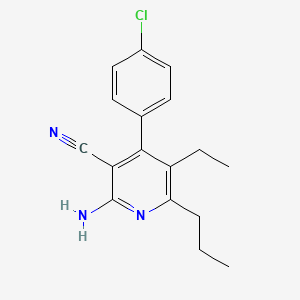
![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)
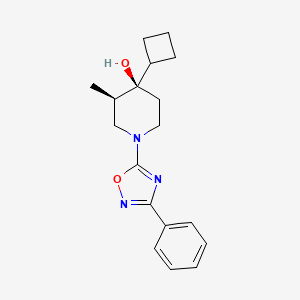

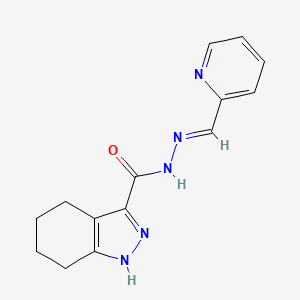
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)
![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)
![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
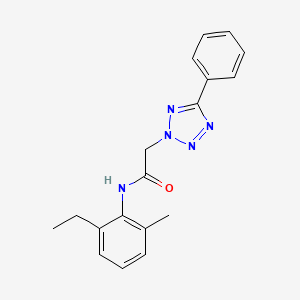
![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)
